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molecular formula C9H10N2O B8509395 4-ethyl-1H-indazol-5-ol

4-ethyl-1H-indazol-5-ol

Cat. No. B8509395
M. Wt: 162.19 g/mol
InChI Key: QDISZSSBQROZHG-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

In a mixed solvent of tetrahydrofuran (5.0 ml) and water (2.5 ml) was suspended 4-ethyl-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole (1.40 g), followed by adding thereto trifluoroacetic acid (10.0 ml), and the resulting mixture was stirred for 2.5 hours while being maintained at room temperature. The reaction mixture was neutralized with a 2N-aqueous sodium hydroxide solution and extracted with ethyl acetate, and the extract solution was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate) to obtain 4-ethyl-1H-indazol-5-ol (314 mg, 47%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
4-ethyl-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH2:6]([C:8]1[C:16]([O:17]C2CCCCO2)=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][N:12]2C1CCCCO1)[CH3:7].FC(F)(F)C(O)=O.[OH-].[Na+]>O>[CH2:6]([C:8]1[C:16]([OH:17])=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][NH:12]2)[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
4-ethyl-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
Quantity
1.4 g
Type
reactant
Smiles
C(C)C1=C2C=NN(C2=CC=C1OC1OCCCC1)C1OCCCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2C=NNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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